2-Nonenoic acid, ethyl ester
Description
2-Nonenoic acid, ethyl ester (CAS: 17463-01-3), also known as ethyl non-2-enoate, is an unsaturated ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Structurally, it features a nine-carbon chain with a double bond at the second position (α,β-unsaturated ester) and an ethyl ester functional group. This compound is notable for its role in flavor and fragrance applications, particularly in alcoholic beverages. For instance, it has been identified as a distinctive flavor marker in Tibetan Qingke Baijiu, contributing to regional differentiation in samples from Tyd and other areas . Its presence in such products highlights its importance in imparting fruity or floral notes, likely due to the unsaturated bond enhancing volatility and aroma perception .
Properties
IUPAC Name |
ethyl (E)-non-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-8H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSDUGXKKBIICL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314389 | |
| Record name | Ethyl (2E)-2-nonenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38112-59-3, 17463-01-3 | |
| Record name | Ethyl (2E)-2-nonenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38112-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-nonenoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250998 | |
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| Record name | 2-Nonenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl (2E)-2-nonenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl non-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.690 | |
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Comparison with Similar Compounds
Shorter-Chain Ethyl Esters
- Octanoic acid, ethyl ester (C₁₀H₂₀O₂): Found in Agastache honey, this C8 ester is more volatile than 2-nonenoic acid ethyl ester, contributing to lighter, citrus-like aromas .
- Nonanoic acid, ethyl ester (C₁₁H₂₂O₂): A saturated C9 ester identified alongside 2-nonenoic acid ethyl ester in Tibetan Baijiu. The absence of a double bond reduces its reactivity and may result in milder, waxy sensory notes .
Longer-Chain Ethyl Esters
- Hexadecanoic acid, ethyl ester (C₁₈H₃₆O₂): A C16 saturated ester prevalent in Phaeanthus vietnamensis and pitaya. Its higher molecular weight reduces volatility, contributing to creamy or fatty textures rather than sharp aromas .
- Arachic acid ethyl ester (C₂₂H₄₄O₂) : A C20 ester with anti-inflammatory properties. Its extended chain length enhances lipophilicity, making it suitable for pharmaceutical applications rather than flavoring .
Positional and Functional Group Isomers
- Ethyl non-3-enoate (C₁₁H₂₀O₂): A structural isomer with a double bond at the third position. Found in Tibetan Baijiu, it may exhibit distinct aroma thresholds due to altered electron distribution .
- 2-Methyl-2-butenoic acid, ethyl ester (C₇H₁₂O₂): A branched C5 ester with a methyl group at the double bond.
Methyl Ester Analog
- Methyl (E)-2-nonenoate (C₁₀H₁₈O₂): The methyl ester counterpart of 2-nonenoic acid ethyl ester. The shorter ethyl-to-methyl substitution increases volatility, likely intensifying its fragrance in applications like perfumery .
Substituted Ethyl Esters
- Caffeic acid ethyl ester (C₁₁H₁₂O₄): An aromatic ester with a phenolic hydroxyl group. Unlike 2-nonenoic acid ethyl ester, its conjugated system and polarity make it more suitable for antioxidant applications .
- 2-Hydroxytetracosanoic acid ethyl ester (C₂₆H₅₂O₃): A hydroxylated C24 ester from Ganoderma lucidum. The hydroxyl group enhances hydrophilicity, limiting its use in non-polar matrices .
Key Comparative Data
Q & A
Q. What are the common synthetic routes for 2-Nonenoic acid, ethyl ester, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via lipase-catalyzed acidolysis or transesterification. For enzymatic synthesis, Novozym® 435 is commonly used, with optimization achieved through experimental designs like Central Composite Design (CCD). Key variables include enzyme load, substrate molar ratio, and reaction time. For example, CCD studies demonstrated that increasing enzyme load (5–15%) and molar ratios (1:2–1:4) significantly enhance production rates of structurally similar ethyl esters . Transesterification using supercritical CO₂ as a co-solvent also improves yield by reducing viscosity and enhancing mass transfer .
Q. How is this compound typically identified and quantified in complex mixtures?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Retention indices (e.g., AI: 1221, KI: 1224) and mass spectral matching (e.g., m/z 170 for methyl analogs) are critical for identification. Quantification requires calibration with pure standards and integration of characteristic ion fragments. For example, in flavor studies, 2-nonenoic acid ethyl ester was distinguished in Tibetan Qingke baijiu using GC-MS coupled with electronic nose/tongue systems to correlate sensory attributes with chemical profiles .
Advanced Research Questions
Q. What experimental approaches are used to investigate the potential pharmacological activities of this compound?
Methodological Answer: Pharmacological screening involves in vitro assays targeting receptors or enzymes. For ethyl esters, studies often focus on anti-inflammatory or neuroactive properties. For instance:
- Receptor binding assays : Test affinity for GABA(A) or serotonin receptors using radioligand displacement.
- Cytotoxicity assays : Evaluate effects on cell viability (e.g., MTT assay) in cancer or immune cell lines.
- Enzyme inhibition : Measure activity against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential. Similar ethyl esters have shown activity in modulating cAMP-dependent pathways, suggesting a role in vascular or neuronal signaling .
Q. How can fatty acid ethyl esters (FAEEs) like 2-nonenoic acid ethyl ester be analyzed in biological samples for biomarker studies?
Methodological Answer: FAEEs in biological matrices (e.g., placental tissue) are quantified via GC-MS with selective ion monitoring (SIM). Protocols involve lipid extraction (Folch method), solid-phase cleanup, and derivatization (e.g., BSTFA). For example, placental FAEE profiles (Table 2 in ) were analyzed to correlate maternal alcohol exposure with specific ethyl ester concentrations. Validation includes spike-recovery experiments and comparison with deuterated internal standards (e.g., d5-ethyl palmitate).
Q. What role does 2-nonenoic acid ethyl ester play in flavor chemistry, and how is its contribution assessed?
Methodological Answer: In flavor systems, this ester contributes green, fruity notes. Its impact is assessed via:
- Sensory dilution analysis : Determine odor activity values (OAVs) by comparing concentrations to sensory thresholds.
- Recombination studies : Omit or add the ester to synthetic flavor models to validate perceptual contributions.
For instance, in Tibetan baijiu, GC-MS identified 2-nonenoic acid ethyl ester as a key discriminant between regional variants, with electronic tongue/nose data confirming its sensory relevance .
Q. How do structural modifications (e.g., isomerism) of 2-nonenoic acid ethyl ester influence its physicochemical properties?
Methodological Answer: Isomerism (e.g., E/Z configuration) alters polarity and volatility. Techniques include:
- Chiral GC : Resolve enantiomers using cyclodextrin-based columns.
- NMR : Assign double-bond geometry via coupling constants (e.g., trans = 15–16 Hz).
For analogs like methyl-(2E)-nonenoate, IUPAC InChIKey (LMTPKHFNAJKCLP-UHFFFAOYSA-N) and CAS registries ensure precise identification . Thermodynamic properties (e.g., logP) are modeled using software like ALOGPS or measured via shake-flask assays .
Tables Referenced:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
